![molecular formula C10H13ClN2S B1665510 Anpirtoline CAS No. 98330-05-3](/img/structure/B1665510.png)
Anpirtoline
Overview
Description
Molecular Structure Analysis
Anpirtoline has a molecular weight of 228.74 g/mol . The most notable parts of Anpirtoline hydrochloride’s structure are two six-membered rings bonded via a sulfur atom . The InChI key for Anpirtoline is GGALEXMXDMUMDM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Anpirtoline hydrochloride appears as a white solid at room temperature and is soluble in water and DMSO . It has a density of 1.27 g/cm^3 and a molar mass of 265.20 . The melting point of Anpirtoline hydrochloride is 126-128 °C, and the flash point of the compound is 174 °C .Mechanism of Action
Target of Action
Anpirtoline is a synthetic chemical compound that primarily targets the 5-HT1B receptor and the 5-HT3 receptor . The 5-HT1B receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception . Anpirtoline acts as an agonist at the 5-HT1B receptor . It also acts as an antagonist at the 5-HT3 receptor .
Mode of Action
Anpirtoline interacts with its targets by binding to them. It has a much higher affinity for the 5-HT1B receptor than for the 5-HT1A and 5-HT2 receptors . As an agonist at the 5-HT1B receptor, anpirtoline mimics the action of serotonin, leading to increased receptor activity . On the other hand, as an antagonist at the 5-HT3 receptor, it blocks the action of serotonin, resulting in decreased receptor activity .
Biochemical Pathways
The primary biochemical pathway affected by anpirtoline is the serotonin pathway. By acting as an agonist at the 5-HT1B receptor, anpirtoline increases the activity of this receptor, leading to a decrease in serotonin synthesis . This can result in a reduction in aggressive behavior
Pharmacokinetics
It is known that anpirtoline hydrochloride is soluble in water , which suggests that it could be well-absorbed in the body
Result of Action
The molecular and cellular effects of anpirtoline’s action primarily involve changes in serotonin neurotransmission. By acting as an agonist at the 5-HT1B receptor, anpirtoline can decrease serotonin synthesis . This can lead to a reduction in aggressive behavior
Future Directions
Currently, Anpirtoline is primarily used for research purposes due to its receptor agonist and receptor antagonist properties . Studies involving social instigation, aggression, and other behavioral traits make ample use of the compound . Future research may continue to explore its potential applications in various fields.
properties
IUPAC Name |
2-chloro-6-piperidin-4-ylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGALEXMXDMUMDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045659 | |
Record name | Anpirtoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98330-05-3 | |
Record name | Anpirtoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anpirtoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anpirtoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANPIRTOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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